molecular formula C25H20N4O4 B2400959 1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide CAS No. 1251608-92-0

1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Cat. No. B2400959
CAS RN: 1251608-92-0
M. Wt: 440.459
InChI Key: XEQUSFYDZUNBAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

While the exact synthesis of this compound is not detailed in the literature, related compounds have been synthesized using various methods. For instance, noble ligands of (E)-N’-(benzo[d]dioxol-5-ylmethylene)-4-methyl-benzenesulfonohydrazide (BDMMBSH) were prepared via a simple condensation method using benzo-[d][1,3]-dioxole carbaldehyde, benzenesulfonylhydrazine (BSH), and 4-methyl-benzenesulphonylhydrazine (4-MBSH) in good yield . Another synthesis strategy was based upon the well-known Pd-catalyzed arylation to set the aporphine framework, and Noyori asymmetric hydrogenation followed by diastereoselective resolution .


Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a benzodioxole ring (a benzene ring fused with a 1,3-dioxole ring), a benzyl group (a benzene ring attached to a methylene group), a phenyl group (a benzene ring), and an imidazole ring (a five-membered ring with two nitrogen atoms). The carboxamide group indicates the presence of a carbonyl (C=O) and an amide (NH2) group .

Scientific Research Applications

Anticancer Properties

The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with cellular pathways involved in tumor growth and metastasis. Preclinical studies have shown that it inhibits cancer cell proliferation and induces apoptosis, making it a subject of interest for drug development .

Anti-inflammatory Activity

Inflammation plays a crucial role in various diseases, including autoimmune disorders and chronic conditions. This compound has demonstrated anti-inflammatory effects by modulating key inflammatory pathways. Researchers are exploring its potential as a therapeutic agent for conditions such as rheumatoid arthritis, inflammatory bowel disease, and neuroinflammatory disorders .

Antimicrobial Properties

The compound’s unique structure suggests potential antimicrobial activity. Studies have investigated its effects against bacteria, fungi, and viruses. It may serve as a lead compound for developing novel antibiotics or antiviral agents. Further research is needed to understand its mechanism of action and optimize its efficacy .

Cardiovascular Applications

Given the importance of cardiovascular health, researchers have explored this compound’s impact on heart function. It may exhibit cardioprotective effects by influencing vascular tone, platelet aggregation, and endothelial function. Investigations into its potential as a treatment for hypertension, atherosclerosis, and ischemic heart disease are ongoing .

Neuroprotective Potential

Neurodegenerative diseases, such as Alzheimer’s and Parkinson’s, pose significant challenges. This compound’s structure suggests neuroprotective properties. It may modulate neuronal signaling pathways, reduce oxidative stress, and enhance synaptic plasticity. Researchers are studying its effects in animal models and cell cultures to uncover its therapeutic potential .

properties

IUPAC Name

1-[[4-(1,3-benzodioxole-5-carbonylamino)phenyl]methyl]-N-phenylimidazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O4/c30-24(18-8-11-22-23(12-18)33-16-32-22)27-20-9-6-17(7-10-20)13-29-14-21(26-15-29)25(31)28-19-4-2-1-3-5-19/h1-12,14-15H,13,16H2,(H,27,30)(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEQUSFYDZUNBAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=C(N=C4)C(=O)NC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-(benzo[d][1,3]dioxole-5-carboxamido)benzyl)-N-phenyl-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.